molecular formula C12H15N3 B3072890 2-cyclopentyl-1H-benzo[d]imidazol-5-amine CAS No. 1017055-72-9

2-cyclopentyl-1H-benzo[d]imidazol-5-amine

Cat. No.: B3072890
CAS No.: 1017055-72-9
M. Wt: 201.27 g/mol
InChI Key: JEHWBUFEYZJLHG-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1H-benzo[d]imidazol-5-amine (CAS 1017055-72-9) is a benzimidazole derivative of high interest in medicinal chemistry and drug discovery research. With a molecular formula of C12H15N3 and a molecular weight of 201.27 g/mol, this compound serves as a versatile building block for the synthesis of more complex bioactive molecules . Benzimidazole scaffolds are extensively investigated for their diverse biological activities. Recent scientific studies highlight the potential of substituted benzimidazoles as potent antagonists for bacterial targets; for instance, closely related compounds have demonstrated low sub-micromolar activity in inhibiting the PqsR receptor in Pseudomonas aeruginosa , a key regulator of quorum sensing and virulence, presenting a promising approach for novel anti-infective strategies . Furthermore, structural analogs of this compound are explored in oncology research for their ability to interact with DNA and inhibit specific enzymes, and in cardiovascular research for achieving high affinity and selectivity as receptor ligands . This amine-functionalized compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with care in accordance with their laboratory's safety procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopentyl-3H-benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c13-9-5-6-10-11(7-9)15-12(14-10)8-3-1-2-4-8/h5-8H,1-4,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHWBUFEYZJLHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC3=C(N2)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar and Structural Optimization of 2 Cyclopentyl 1h Benzo D Imidazol 5 Amine Derivatives

Investigation of the Cyclopentyl Moiety's Contribution to Bioactivity

The substituent at the 2-position of the benzimidazole (B57391) ring plays a pivotal role in modulating the compound's efficacy. longdom.org While extensive research has been conducted on various alkyl and aryl substitutions, the cyclopentyl group offers a unique combination of lipophilicity and conformational rigidity. Studies on similar 2-alkyl benzimidazole derivatives have shown that the size and branching of the alkyl chain can significantly impact activity. For example, in one study on PPARgamma agonists, activity increased with the elongation and branching of the alkyl chain. nih.gov

Systematic Substituent Effects on the Benzimidazole Nucleus

The C5 position of the benzimidazole ring is a key site for modification to fine-tune biological activity. mdpi.com The presence of an amine group, as in the parent compound 2-cyclopentyl-1H-benzo[d]imidazol-5-amine, offers a site for hydrogen bonding and can be crucial for anchoring the molecule to its biological target.

Modification of this amine group can lead to significant changes in activity. For example, acylation or alkylation of the C5-amine can alter the molecule's polarity, size, and hydrogen-bonding capacity. In some series, a nitro group at C5 resulted in pronounced activity, while amino or methyl groups at the same position led to a complete loss of activity, highlighting the critical role of the substituent's electronic properties at this position. mdpi.com In another study, the inhibitory activity of benzimidazole derivatives was highly dependent on the substituent at the 5(6) position, with effectiveness ranked as 2-imidazolinyl > unsubstituted amidine > 2-tetrahydropyrimidine. nih.gov This demonstrates that both the electronic nature and the steric bulk of the substituent at C5 are critical determinants of biological efficacy.

The C2 position is one of the most frequently modified sites on the benzimidazole scaffold and has a profound impact on biological activity. nih.gov The nature of the substituent at this position—ranging from simple alkyl chains to complex aryl or heterocyclic systems—can dictate the compound's mechanism of action and potency.

Research on PPARgamma agonists demonstrated a clear SAR for alkyl groups at the C2 position. nih.gov Activity was found to increase along the series: propyl < iso-butyl ≤ tert-butyl < butyl. This suggests that the size and lipophilicity of the alkyl group are directly related to potency. A phenyl group at the C2 position resulted in one of the most active compounds in that study. nih.gov Conversely, introducing a hydrophilic hydroxyl group to this phenyl ring drastically decreased activity, likely due to hydrophilic repulsion in the binding pocket. nih.gov This sensitivity to substitution highlights the importance of a hydrophobic moiety at the C2 position for this particular target.

Table 1: Effect of 2-Position Substituents on PPARgamma Activation

Compound ID 2-Position Substituent Relative Activity Rank EC50 (µM)
4a Propyl 1 (Lowest) -
4c iso-Butyl 2 -
4d tert-Butyl 2 -
4b Butyl 3 (Higher) -
4e Phenyl 4 (Highest) 0.27
4j 4-Hydroxyphenyl 5 (Inactive) 5.8

Data derived from a luciferase assay for PPARgamma activation. nih.gov

The N1 position of the benzimidazole ring provides another critical handle for structural modification. Substituents at this position can influence the molecule's orientation within a binding site, its solubility, and its metabolic stability. The introduction of substituents at N1 can prevent the tautomerism observed in N-unsubstituted benzimidazoles, leading to a single, defined regioisomer which can be advantageous for specific receptor interactions. nih.gov

Studies have shown that even small alkyl groups at the N1 position can significantly enhance potency. For example, N-benzyl substitution has been shown to enhance anti-inflammatory action. mdpi.com In other cases, the size of the N1-substituent is critical; an isopropyl group was found to be optimal for activity in one series, with both smaller (methyl) and larger groups leading to decreased potency. Hydrophilic groups at the N1 position have also been shown to result in a loss of activity in certain contexts. mdpi.com This indicates that the N1 substituent plays a key role in establishing optimal hydrophobic and steric interactions with the target receptor.

Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound. nih.gov Introducing a halogen, such as chlorine, onto the benzimidazole ring can modulate the molecule's physicochemical properties, including its lipophilicity and electronic character. Halogen atoms can participate in halogen bonding, a specific type of non-covalent interaction with Lewis bases in a protein's binding pocket, which can significantly improve binding affinity. nih.govacs.org

Computational Approaches to SAR

Computational methods are integral to modern drug discovery, providing powerful tools to understand and predict the relationship between a molecule's structure and its biological activity. These in silico techniques accelerate the optimization of lead compounds by modeling interactions at a molecular level, guiding the synthesis of more potent and selective derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying how changes in molecular features affect activity, QSAR models can predict the potency of novel, unsynthesized analogs, thereby prioritizing synthetic efforts.

Three-dimensional QSAR (3D-QSAR) represents a significant advancement over 2D-QSAR by considering the three-dimensional conformation of molecules. This approach provides a more detailed and mechanistically interpretable understanding of the structural requirements for biological activity. The development and validation of 3D-QSAR models for benzimidazole derivatives, the core structure of this compound, involve a systematic process to ensure the reliability and predictive power of the resulting models. nih.gov

The most common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov The development process begins with the selection of a training set of molecules with a known and wide range of biological activities. The 3D structures of these compounds are then aligned or superimposed based on a common structural scaffold. mdpi.com

For CoMFA, the aligned molecules are placed in a 3D grid, and at each grid point, steric and electrostatic fields are calculated using a probe atom. mdpi.com CoMSIA extends this by calculating additional similarity indices, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov These calculated field values serve as the independent variables (descriptors), while the biological activities (e.g., pIC50) are the dependent variables. A statistical method, typically Partial Least Squares (PLS) regression, is then employed to derive a mathematical equation that correlates the variations in the fields with the variations in biological activity. nih.gov

Validation is a critical step to ensure that the generated model is robust and has predictive capability. This process involves both internal and external validation techniques.

Internal Validation: The most common method is leave-one-out (LOO) cross-validation. In this process, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated until every compound has been left out once. The results are used to calculate the cross-validation coefficient (q²), which indicates the internal predictive ability of the model. A q² value greater than 0.5 is generally considered indicative of a good model. mdpi.com

External Validation: The model's ability to predict the activity of new compounds is assessed using an external test set—a group of molecules that were not used in the model's development. The predictive correlation coefficient (pred_r² or r²_pred) is calculated based on how well the model's predictions for the test set match their experimentally determined activities. nih.gov A high pred_r² value confirms the model's utility for predicting the potency of novel compounds. nih.gov

The statistical robustness of 3D-QSAR models is demonstrated by various parameters obtained during validation. For instance, in a study on oxadiazole substituted benzimidazole derivatives as COX-2 inhibitors, a PLSR-generated model showed a q² of 0.68 and a pred_r² of 0.84, indicating a reliable and predictive model. nih.gov Similarly, a 3D-QSAR study on a series of 2-phenylcyclopropylmethylamine (PCPMA) derivatives yielded CoMFA and CoMSIA models with q² values of 0.607 and 0.643, respectively, signifying good predictive outcomes. mdpi.com Research on benzimidazole derivatives as anti-cancer agents against the MCF7 cell line also produced CoMFA and CoMSIA models with strong predictive capabilities, as shown by high cross-validation coefficients. africaresearchconnects.com

The visual output of these models, in the form of 3D contour maps, provides crucial insights for structural optimization. These maps highlight regions in 3D space where modifications to the molecule are likely to enhance or diminish biological activity. For example, a contour map might show that adding a bulky group in a specific region (favored steric region) or an electronegative group in another (favored electrostatic region) would be beneficial for activity, thus guiding the rational design of new derivatives like this compound.

Data Tables

Table 1: Example Validation Parameters for 3D-QSAR Models of Benzimidazole and Related Derivatives This table presents statistical results from various 3D-QSAR studies on different classes of compounds to illustrate typical validation metrics.

Model TypeTarget/Activityq² (Cross-validation Coefficient)r² (Correlation Coefficient)pred_r² (Predictive r²)Source
CoMFA D₃ Receptor Ligands0.6070.981Not Reported mdpi.com
CoMSIA D₃ Receptor Ligands0.6430.899Not Reported mdpi.com
kNN-MFA COX-2 Inhibition0.71Not Reported0.84 nih.gov
PLSR (GA) COX-2 Inhibition0.680.790.84 nih.gov

Molecular Interactions and Mechanistic Insights into Biological Target Engagement of 2 Cyclopentyl 1h Benzo D Imidazol 5 Amine Analogues

Modulation of Bacterial Quorum Sensing Systems in Pathogenic Microorganisms

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. nih.gov This signaling mechanism is crucial for regulating virulence, biofilm formation, and other collective behaviors in pathogenic bacteria like Pseudomonas aeruginosa. nih.govnih.gov Targeting QS, specifically the pqs system, has become a promising anti-virulence strategy to combat bacterial infections without exerting selective pressure that leads to antibiotic resistance. nih.govnih.gov

The Pseudomonas quinolone signal (pqs) system is a key QS circuit in P. aeruginosa, regulated by the transcriptional factor PqsR (also known as MvfR). researchgate.net PqsR is activated by its native ligands, 2-heptyl-4(1H)-quinolone (HHQ) and 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS), leading to the expression of virulence genes. mdpi.com Benzimidazole-based compounds have been identified as potent antagonists of PqsR. nih.gov

A hit-to-lead optimization study based on a previously identified PqsR inhibitor led to the discovery of a new series of 1H-benzo[d]imidazole PqsR antagonists. nih.gov This research highlighted that replacing a quinazolin-4(3H)-one scaffold with a 1H-benzo[d]imidazol-2-amine group could significantly enhance inhibitory activity. nih.gov The optimization process culminated in the identification of compound 6f , 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile, as a highly potent PqsR antagonist. nih.govnih.govacs.org This compound demonstrated the ability to inhibit the PqsR-controlled PpqsA-lux transcriptional reporter fusion in P. aeruginosa at low submicromolar concentrations. nih.govnih.gov

Structure-activity relationship (SAR) studies revealed that the size of the substituent at the N1 position of the benzimidazole (B57391) ring was critical for activity, with an isopropyl group being optimal. nih.gov Both smaller and larger substituents resulted in decreased potency. nih.gov

Table 1: PqsR Inhibitory Activity of Benzimidazole Analogues
CompoundStructureIC50 in P. aeruginosa PAO1-L (&micro;M)
Inhibitor 1 (Reference)Quinazolin-4(3H)-one based3.2
6a1-methyl-1H-benzo[d]imidazol-2-amine derivative0.22
6f2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile0.07
Data derived from a study on 1H-Benzo[d]imidazole based PqsR inhibitors. nih.gov

The antagonism of PqsR by benzimidazole analogues directly translates to a reduction in the production of key virulence factors controlled by the pqs system. nih.gov Deletion of the pqsR gene is known to abolish the production of virulence factors like elastase and pyocyanin (B1662382). nih.govacs.org Pyocyanin, a blue-green phenazine (B1670421) pigment, is a major virulence factor of P. aeruginosa that contributes to its pathogenesis. researchgate.netmdpi.com

The potent PqsR antagonist 6f demonstrated significant inhibition of pyocyanin production in various P. aeruginosa strains, including clinical isolates from cystic fibrosis patients. nih.govnih.gov Furthermore, treatment with these inhibitors led to a marked decrease in the production of 2-alkyl-4(1H)-quinolones (AQs), which are the signaling molecules of the pqs system. nih.govnih.gov This indicates that the compounds effectively shut down the signaling pathway at a fundamental level.

Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously tolerant to antibiotics and host immune responses. acs.orgnih.gov The pqs quorum sensing system plays a critical role in the maturation of P. aeruginosa biofilms. nih.govacs.org Consequently, pharmacological interference with PqsR can disrupt biofilm development. acs.org

Benzimidazole derivatives have been shown to inhibit biofilm formation in a broad-spectrum manner. nih.gov Specifically, the PqsR antagonist 6f was evaluated for its effect on P. aeruginosa biofilm development. acs.org When grown in the presence of 6f , P. aeruginosa biofilms showed increased susceptibility to the broad-spectrum antibiotic ciprofloxacin (B1669076). acs.org This suggests that by inhibiting the pqs machinery, these compounds can sensitize biofilms to conventional antibiotic treatments, offering a potential combination therapy strategy. acs.org

Antitubercular Activity through FtsZ Targeting

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, exacerbated by the rise of multidrug-resistant strains. nih.gov This has spurred the search for new antitubercular agents with novel mechanisms of action. nih.gov One promising target is the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a prokaryotic homolog of eukaryotic tubulin. nih.govnih.gov

FtsZ is an essential protein for bacterial cell division. nih.gov It polymerizes in a GTP-dependent manner to form the Z-ring at the mid-cell, which is crucial for cytokinesis. nih.gov Inhibition of FtsZ polymerization disrupts cell division, leading to bacterial death, making it an attractive target for new antibiotics. nih.govnih.gov

Libraries of 2,5,6-trisubstituted benzimidazoles have been designed and synthesized as inhibitors of Mtb-FtsZ. nih.gov These compounds have demonstrated potent antitubercular activity against the Mtb-H37Rv strain. nih.gov For instance, a study on benzo[d]imidazole-2-carboxamides identified several compounds that were active against isoniazid-resistant strains of Mtb. nih.gov Molecular docking and dynamics simulations suggested that Mtb-FtsZ is a likely target for their antitubercular activity. nih.gov

Another study on 2,5,6-trisubstituted benzimidazoles found that these compounds exhibited minimum inhibitory concentration (MIC) values in the range of 0.004–50 μg/mL against Mtb H37Rv. nih.gov Selected lead compounds from this series were found to inhibit the assembly of Mtb-FtsZ in a dose-dependent manner. nih.govnih.gov Docking studies on 2,5-disubstituted benzimidazoles suggest they bind with high affinity to an interdomain cleft that is critical for the GTP-dependent polymerization of the FtsZ protein. frontiersin.org

Table 2: Antitubercular Activity of Benzimidazole Analogues Against Mtb H37Rv
Compound ClassLead CompoundsMIC Range (&micro;g/mL)Proposed Target
2,5,6-Trisubstituted BenzimidazolesSB-P17G-C2, SB-P17G-A20, etc.0.06–0.31Mtb-FtsZ
2,5-Disubstituted Benzimidazoles5a, 5b, 110.006 - 0.016 (converted from nM)Mtb-FtsZ
Data compiled from studies on benzimidazole-based Mtb-FtsZ inhibitors. nih.govfrontiersin.org

Angiotensin II Type 2 Receptor (AT2R) Ligand Research

The Angiotensin II (Ang II) receptors, AT1R and AT2R, are key components of the renin-angiotensin system (RAS) and play crucial roles in cardiovascular regulation. mdpi.com While AT1R mediates most of the well-known vasoconstrictive and proliferative effects of Ang II, the AT2R is thought to counteract these effects, promoting vasodilation and anti-proliferative actions. mdpi.com This makes selective AT2R ligands a subject of interest for therapeutic development. mdpi.com

Research into non-peptide, small-molecule ligands has identified imidazole-based structures as important for AT2R affinity and selectivity. nih.gov Structural modifications at the 2- and 5-positions of the imidazole (B134444) ring have been shown to significantly influence binding to the AT2R. nih.gov For example, studies on arylbenzylimidazole derivatives revealed that the imidazole ring system is a strong determinant for AT2 selectivity. nih.gov

While the direct study of "2-cyclopentyl-1H-benzo[d]imidazol-5-amine" as an AT2R ligand is not extensively documented in the provided context, research on analogous structures provides valuable insights. A study on new ligands with a phenylthiazole scaffold found that introducing a small, bulky alkyl group, such as an isopropyl or tert-butyl group, in the 2-position of the imidazole ring could significantly improve AT2R affinity. bohrium.com One such compound, 21 , a 2-tert-butyl imidazole derivative, exhibited a fair AT2R affinity with a Ki of 29 nM and high selectivity. bohrium.commedchemexpress.com This compound also demonstrated high stability in liver microsomes and a favorable profile regarding the inhibition of drug-metabolizing CYP enzymes. bohrium.commedchemexpress.com These findings suggest that the benzimidazole core, particularly with specific substitutions at positions analogous to those in this compound, could be a promising scaffold for developing selective AT2R ligands.

Other Biomolecular Interactions

Tubulin/Microtubule System Modulation

The microtubule network, composed of α- and β-tubulin polymers, is a critical component of the cellular cytoskeleton, playing a vital role in cell division, structure, and intracellular transport. Disruption of microtubule dynamics is a well-established strategy in cancer therapy. Benzimidazole derivatives have been identified as potent inhibitors of tubulin polymerization. researchgate.netnih.gov

Research into benzimidazole-2-urea derivatives has identified them as novel β-tubulin inhibitors. nih.gov The representative compound 6o from one study demonstrated potent suppression of proliferation across a panel of human cancer cell lines, with IC50 values in the nanomolar to low micromolar range. nih.gov This compound was found to inhibit spindle formation and induce cell cycle arrest at the G2/M phase. nih.gov Computational studies suggest that these derivatives interact with β-tubulin in a novel binding mode. nih.gov

Similarly, a novel benzimidazole-2-propionamide, BNZ-111 , was identified as a potent tubulin inhibitor. nih.gov Molecular docking studies indicated a specific binding mode to the β-subunit of curved tubulin. nih.gov Notably, BNZ-111 was effective against a paclitaxel-resistant cancer cell line, suggesting it may overcome certain mechanisms of drug resistance. nih.govacs.org

The general mechanism for many benzimidazole-based compounds involves binding to the colchicine (B1669291) site on β-tubulin, which prevents the proper polymerization of microtubules. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in cancer cells.

Table 1: Antiproliferative Activity of Representative Benzimidazole-2-Urea Derivative (6o) nih.gov

Cell Line Cancer Type IC50 (µM)
NCI-H460 Non-small cell lung cancer 0.040
Colo205 Colon cancer 0.050
K562 Chronic myelogenous leukemia 0.006
A431 Epidermoid carcinoma 0.026
HepG2 Hepatocellular carcinoma 1.774
Hela Cervical cancer 0.452

p53-Murine Double Minute 2 (MDM2) Protein Interactions

The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. Its activity is tightly controlled by the murine double minute 2 (MDM2) oncoprotein, which binds to p53 and promotes its degradation. acs.org Inhibiting the p53-MDM2 interaction is a promising non-genotoxic approach to cancer therapy, as it can restore the tumor-suppressing function of p53. acs.orgnih.gov

Benzimidazole-based scaffolds have been explored for their potential to disrupt this protein-protein interaction. The benzimidazole-2-one substructure, for instance, has been proposed as a suitable mimic of tryptophan, one of the key amino acids in the p53 peptide that binds to MDM2. nih.gov This mimicry allows benzimidazole analogues to competitively bind to the p53-binding pocket on MDM2. nih.gov

Furthermore, studies on benzimidazole anthelmintics like fenbendazole (B1672488) have shown that they can downregulate the expression of both MDM2 and its homolog MDMX in cancer cells. researchgate.netnih.gov This leads to the stabilization and activation of p53, triggering downstream pathways that inhibit cancer cell growth. nih.gov A scaffold-hopping approach has also been used to design libraries of substituted benzimidazoles that show inhibitory activity against both the MDM2-p53 and MDMX-p53 interactions. bohrium.com

Table 2: Effect of Benzimidazoles on p53 Pathway Proteins nih.gov

Compound Cell Line Effect on Mdm2 Levels Effect on MdmX Levels Effect on p53 Stabilization
Albendazole (ABZ) A375 (Melanoma) Decreased Decreased Increased
Fenbendazole (FBZ) A375 (Melanoma) Decreased Decreased Increased

G-quadruplex Interactions

G-quadruplexes (G4s) are secondary structures that can form in guanine-rich nucleic acid sequences, such as those found in telomeres and the promoter regions of oncogenes. nih.govnih.gov The stabilization of these structures by small molecules can inhibit the activity of telomerase and downregulate the expression of oncogenes, making G4s attractive targets for anticancer drug development. nih.govchimia.ch

Benzimidazole derivatives have been shown to selectively bind to and stabilize G-quadruplex DNA. nih.govchimia.ch The planar benzimidazole core can interact with the flat G-tetrads of the G-quadruplex structure through π-π stacking interactions. nih.gov Structural modifications, such as linking benzimidazole moieties to other aromatic systems like carbazole (B46965) or creating dimeric structures, can enhance the binding affinity and selectivity for G-quadruplexes over duplex DNA. chimia.chnih.govamazonaws.com

For example, benzimidazole-1,2,3-triazole hybrids have been synthesized and shown to selectively interact with G-quadruplex DNA. nih.gov Spectroscopic studies, including UV-vis, fluorescence, and circular dichroism, have confirmed this interaction. nih.gov One such derivative, 4f , exhibited high selectivity for G-quadruplex DNA over duplex DNA and induced cell cycle arrest at the G2/M phase. nih.gov

Table 3: G-quadruplex DNA Binding Affinity of a Benzimidazole-1,2,3-triazole Hybrid (4f) nih.gov

DNA Type Binding Constant (K)
c-Myc G-quadruplex 1.2 x 10^5 M^-1

DNA Intercalation (e.g., CT-DNA)

DNA intercalation is a mode of binding where a molecule inserts itself between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, leading to cytotoxicity in cancer cells. nih.gov The planar aromatic structure of the benzimidazole ring system makes it a suitable candidate for DNA intercalation. researchgate.netresearchgate.net

Studies involving benzimidazole Schiff base ligands and their metal complexes have demonstrated their ability to bind to calf thymus DNA (CT-DNA) via intercalation. nih.govrsc.org UV-vis absorption spectroscopy and thermal melting studies are common techniques used to investigate these interactions. The binding of these compounds to DNA is often characterized by a hypochromic shift in the absorption spectrum and an increase in the thermal melting temperature of the DNA. nih.govresearchgate.net

The binding affinity of these complexes can be quantified by a binding constant (Kb). For instance, a series of metal(II) complexes of benzimidazole Schiff base ligands showed moderate to strong DNA binding, with the highest binding constant observed for a specific complex being 3.27 × 10^5 M^−1. rsc.org Theoretical investigations using molecular docking can further elucidate the binding interactions at the molecular level. rsc.org

Table 4: DNA Binding Constants of Benzimidazole Schiff Base Metal(II) Complexes rsc.org

Compound Metal Ion Binding Constant (Kb) (M^-1)
Complex 2 Cu(II) 3.27 x 10^5

Spectrum of Biological Activities and Research Applications Excluding Clinical Human Data

Antimicrobial Activity

Benzimidazole (B57391) and its derivatives are a well-established class of compounds possessing a broad spectrum of antimicrobial properties. srrjournals.comwisdomlib.org Research has explored their efficacy against various bacterial and fungal pathogens. nih.gov

Antibacterial Efficacy (Gram-positive and Gram-negative pathogens)

Derivatives of benzimidazole featuring cycloalkyl moieties, such as cyclopentyl groups, at the 2-position have been synthesized and evaluated for their antibacterial properties. esisresearch.org One study investigated a series of benzimidazoles holding cyclohexyl or cyclopentyl groups at this position and found them to possess a broad spectrum of activity. esisresearch.org While many benzimidazole derivatives show efficacy against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa is often limited. nih.gov For instance, in one study, eleven benzimidazole derivatives were effective against the tested Gram-positive strains with Minimum Inhibitory Concentration (MIC) values between 12.5-400 µg/mL, but none showed activity against the tested Gram-negative strains. nih.gov However, other research has shown certain derivatives to be active against Gram-negative bacteria like P. aeruginosa.

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives

Compound ClassGram-Positive Bacteria TestedGram-Negative Bacteria TestedObserved MIC Range (µg/mL)Reference
2-Cyclopentyl/Cyclohexyl BenzimidazolesS. aureus, S. epidermidis, E. faecalisP. aeruginosa, E. coli12.5 - 50 esisresearch.org
General Benzimidazole DerivativesE. faecalis, S. aureusE. coli, P. aeruginosa12.5 - 400 (Gram-positive); No activity observed (Gram-negative) nih.gov

Antifungal Efficacy

The antifungal potential of benzimidazole derivatives, including those with cyclopentyl substitutions, has been a subject of significant research. tubitak.gov.trsemanticscholar.orgresearchgate.net Studies have demonstrated notable activity against various fungal species, particularly of the Candida genus. nih.govsemanticscholar.org In one investigation, a series of 2,5-substituted benzimidazoles containing cyclopentyl groups were synthesized and tested against Candida albicans, Candida glabrata, and Candida krusei. semanticscholar.orgresearchgate.net Several of these compounds exhibited potent antifungal effects, with MIC values as low as 12.5 µg/mL, which was comparable to commercially available antifungal agents used as controls. semanticscholar.orgresearchgate.net Specifically, compounds such as 5-amino-2-(p-bromophenyl)-1-cyclopentyl benzimidazole showed promising activity. semanticscholar.orgresearchgate.net Another study focusing on benzimidazoles with cyclopentyl or cyclohexyl moieties also reported antimycotic activity against C. albicans, with MIC values ranging from 25–50 mg/ml. esisresearch.org

Table 2: Antifungal Activity of Cyclopentyl Benzimidazole Derivatives

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)Reference
5-amino-2-(p-bromophenyl)-1-cyclopentyl benzimidazoleC. albicans, C. glabrata, C. krusei12.5 µg/mL semanticscholar.orgresearchgate.net
General 2-Cyclopentyl/Cyclohexyl BenzimidazolesC. albicans25-50 mg/mL esisresearch.org
Various Benzimidazole DerivativesC. tropicalis, C. albicans6.25 - 400 µg/mL nih.gov

Antiviral Properties

The benzimidazole nucleus is recognized as a versatile scaffold in the design of antiviral agents. researchgate.netresearchgate.net Various derivatives have been reported to exhibit activity against a range of DNA and RNA viruses. srrjournals.comresearchgate.net For example, certain 2-phenylbenzimidazole derivatives have shown efficacy against viruses such as Coxsackie B virus (CVB-2), Bovine viral diarrhea virus (BVDV), and Herpes simplex virus type 1 (HSV-1). researchgate.net While the broader class of benzimidazoles shows significant promise in antiviral research, specific studies focusing on the antiviral properties of 2-cyclopentyl-1H-benzo[d]imidazol-5-amine are not detailed in the available literature. researchgate.netnih.gov

Anticancer Research Potential

Benzimidazole derivatives are extensively investigated as potential anticancer agents due to their structural similarity to endogenous purine nucleotides, allowing them to interact with the biopolymers of biological systems. srrjournals.com Their mechanism of action often involves the inhibition of key enzymes or proteins involved in cancer cell proliferation. nih.gov

In vitro Cytotoxicity against Human Cancer Cell Lines (e.g., MCF-7, HCC827, H1975, A549, A431)

Numerous studies have documented the cytotoxic effects of novel benzimidazole derivatives against a panel of human cancer cell lines. Significant research has been conducted on lung adenocarcinoma (A549) and breast adenocarcinoma (MCF-7) cells. nih.gov For instance, one study synthesized a benzimidazole derivative, se-182, which demonstrated potent cytotoxic activity against A549 and HepG2 cells with IC50 values of 15.80 µM and 15.58 µM, respectively. Another investigation of benzimidazole–oxadiazole derivatives found compounds that were highly effective against the A549 cell line, with IC50 values as low as 0.3 µM. nih.gov The same study also reported potent activity against MCF-7 cells, with an IC50 value of 0.5 µM for the most active compound. nih.gov While extensive data exists for various substituted benzimidazoles against lines like A549 and MCF-7, specific cytotoxic data for this compound against the full panel of cell lines (MCF-7, HCC827, H1975, A549, A431) is not prominently available. nveo.orgnih.govresearchgate.net

Table 3: In Vitro Cytotoxicity of Selected Benzimidazole Derivatives

Compound Class/NameCancer Cell LineReported IC50 Value (µM)Reference
Benzimidazole derivative (se-182)A549 (Lung)15.80
Benzimidazole derivative (se-182)MCF-7 (Breast)Cytotoxic effects observed
Benzimidazole-Oxadiazole derivative (4r)A549 (Lung)0.3 nih.gov
Benzimidazole-Oxadiazole derivative (4r)MCF-7 (Breast)0.5 nih.gov
1,2-disubstituted benzimidazole (2a)A549 (Lung)111.70 nih.gov

Anti-inflammatory Research Context

The benzimidazole scaffold is a recognized pharmacophore for developing novel anti-inflammatory agents. mdpi.comnih.govjmpas.com Derivatives of this class have been shown to exert their effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes. nih.govmdpi.com Research has shown that the nature and position of substituents on the benzimidazole ring significantly influence the anti-inflammatory activity. nih.gov For example, studies on 2-substituted benzimidazoles have identified compounds with potent activity in carrageenan-induced rat paw edema assays, a common model for acute inflammation. jmpas.comsemanticscholar.org A study by Taniguchi et al. (1993) found that 2-cyclohexylamino-1(4-methoxyphenyl)benzimidazole, a structurally related compound with a cycloalkyl group at the 2-position, exhibited potent anti-inflammatory effects. nih.gov This suggests that the presence of a cycloalkyl group at this position can be favorable for anti-inflammatory activity. nih.gov

Antiparasitic Disease Research

Benzimidazole derivatives are a well-established class of antiparasitic agents, with several compounds used clinically to treat infections caused by helminths and protozoa. researchgate.net Research in this area is ongoing, with a focus on developing new derivatives with improved efficacy, broader spectrum of activity, and better safety profiles.

The mechanism of action of many benzimidazole anthelmintics involves the inhibition of tubulin polymerization in the parasite, which disrupts cellular processes like cell division and motility. researchgate.net However, research has also explored other potential targets.

Studies on various benzimidazole derivatives have demonstrated significant in vitro activity against a range of parasites:

Anthelmintic Activity: A series of alkyl-(5-acyl-1-H-benzimidazol-2-yl)-carbamates were synthesized and showed full activity at low, non-toxic oral doses against gastro-intestinal nematodes. nih.gov Specifically, mebendazole and flubendazole were identified as highly potent compounds. nih.gov Another study on newly synthesized 5(6)-(un)substituted-1H-benzimidazol-2-ylthioacetylpiperazine derivatives showed that some compounds exhibited higher in vitro activity against Trichinella spiralis than the standard drug albendazole. nih.gov For instance, 2-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-5(6)-methyl-1(H)-benzimidazole demonstrated 100% efficacy in these studies. nih.gov Furthermore, a series of 1H-benzimidazole-2-yl hydrazones were found to be more active in vitro against encapsulated T. spiralis than both albendazole and ivermectin, with two compounds, the 2,3-dihydroxy and 3,4-dihydroxy hydrazones, showing 100% effectiveness. rsc.orgnih.gov

Antiprotozoal Activity: Novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives have been synthesized and tested against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. nih.govresearchgate.net The results revealed that all tested compounds had strong activity, with IC50 values in the nanomolar range, surpassing the efficacy of metronidazole, a commonly used antiprotozoal drug. nih.govresearchgate.net Another study synthesized a series of 1H-benzimidazole derivatives and tested them in vitro against Giardia lamblia and Entamoeba histolytica, with most of the tested compounds showing greater activity than metronidazole and albendazole. researchgate.net Additionally, amidinobenzimidazole derivatives linked to 1-aryl-substituted 1,2,3-triazoles have been investigated for their activity against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. nih.gov One derivative, in particular, was more potent than the standard drug nifurtimox and exhibited minimal toxicity to mammalian cells. nih.gov

Table 1: Selected Benzimidazole Derivatives with Antiparasitic Activity

Compound Class Target Parasite(s) Key Findings
Alkyl-(5-acyl-1-H-benzimidazol-2-yl)-carbamates Gastro-intestinal nematodes Fully active at low, atoxic oral doses. nih.gov
5(6)-(un)substituted-1H-benzimidazol-2-ylthioacetylpiperazine derivatives Trichinella spiralis Higher in vitro activity compared to albendazole. nih.gov
1H-benzimidazole-2-yl hydrazones Trichinella spiralis More active in vitro than albendazole and ivermectin. rsc.orgnih.gov
2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives Trichomonas vaginalis, Giardia intestinalis, Entamoeba histolytica Strong activity with IC50 values in the nanomolar range. nih.govresearchgate.net

Anticonvulsant Research

The benzimidazole scaffold has also been explored for its potential in developing novel anticonvulsant agents. Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new antiepileptic drugs with improved efficacy and fewer side effects. benthamdirect.com The structural features of benzimidazoles make them an interesting framework for the design of new central nervous system active compounds. benthamdirect.comconsensus.app

Research into the anticonvulsant properties of benzimidazole derivatives has utilized various preclinical models to assess their efficacy:

Screening Models: The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are two of the most widely used screening models for identifying potential anticonvulsant activity. nih.govnih.gov The MES test is indicative of a compound's ability to prevent the spread of seizures, while the scPTZ test suggests an ability to raise the seizure threshold. nih.gov

Research Findings: A study on novel benzimidazole derivatives reported that most of the synthesized compounds showed an ability to inhibit MES and PTZ-induced convulsions. nih.gov Compound 2-(4-Chloro-phenyl)-5-nitro-1H-benzimidazole exhibited the highest activity in both models. nih.gov Another study predicted the anticonvulsant activities of condensed imidazo[1,2-a]benzimidazole derivatives, with several compounds demonstrating various levels of activity in a corazole-induced seizure model. scispace.com The most promising compounds showed high levels of anticonvulsive activity at a low dose, comparable to the reference drug valproic acid. scispace.com A review of benzimidazole derivatives highlighted their potential to modulate ion channels and receptors implicated in epilepsy, such as enhancing GABAergic neurotransmission and antagonizing NMDA receptors, which contributes to their anticonvulsant properties. consensus.appresearchgate.net

Table 2: Research on Anticonvulsant Activity of Benzimidazole Derivatives

Study Focus Key Findings Reference Compound(s)
Synthesis and evaluation of novel benzimidazole derivatives Most compounds inhibited MES and PTZ-induced convulsions. nih.gov Not specified
Prediction and study of condensed imidazo[1,2-a]benzimidazole derivatives Several compounds showed high anticonvulsive activity in a corazole-induced seizure model. scispace.com Valproic acid

Future Directions and Emerging Research Avenues for 2 Cyclopentyl 1h Benzo D Imidazol 5 Amine

Development of Eco-Friendly and Scalable Synthetic Methodologies

The progression of 2-cyclopentyl-1H-benzo[d]imidazol-5-amine from a laboratory curiosity to a potential therapeutic agent hinges on the development of efficient, environmentally benign, and scalable synthetic routes. Current methods for synthesizing benzimidazole (B57391) derivatives often face challenges such as low yields, harsh reaction conditions, and limited scalability. nih.govacs.org Future research should focus on "green chemistry" principles to address these limitations.

Promising avenues include:

Catalytic Innovation : Investigating novel catalysts, such as zinc oxide nanoparticles (ZnO-NPs) or heterogeneous catalysts like ZrO2–Al2O3, could lead to higher yields, shorter reaction times, and the ability to recycle the catalyst. kaust.edu.sarsc.orgmdpi.com These methods have proven effective for other benzimidazole derivatives and offer a significant improvement over traditional stoichiometric reagents. mdpi.com

Microwave-Assisted Synthesis : The use of microwave irradiation is another green chemical method that can significantly reduce reaction times and improve yields, contributing to a more sustainable synthetic process for benzimidazole compounds. nih.gov

A comparative analysis of potential synthetic methodologies is envisioned below, highlighting the expected advantages of modern approaches.

Methodology Key Reagents/Conditions Potential Advantages Primary Research Goal
Traditional Condensation o-phenylenediamines, carboxylic acids, strong acids (e.g., HCl)Well-established proceduresBaseline for comparison
Nano-Catalyzed Synthesis o-phenylenediamine precursors, cyclopentanecarboxylic acid, ZnO-NPsHigh yield, short reaction time, recyclable catalyst kaust.edu.samdpi.comOptimize catalyst load and reusability
Microwave-Assisted Synthesis Substituted halides, microwave irradiationRapid synthesis, excellent yields (40-99% for some derivatives) nih.govDetermine optimal power and time for cyclization
Heterogeneous Catalysis Precursors, ZrO2–Al2O3 catalyst, ethanol (B145695) solventSimple, non-toxic, reusable catalyst, moderate temperature rsc.orgEvaluate catalyst stability and scalability

Exploration of Novel Biological Targets and Therapeutic Applications

The benzimidazole core is present in numerous compounds with diverse biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govnih.gov A critical future direction is to systematically screen this compound against a wide range of biological targets to uncover its unique therapeutic potential.

Initial research should prioritize targets where other benzimidazole derivatives have shown significant activity.

Kinase Inhibition : Many benzimidazoles act as kinase inhibitors. scispace.com Screening against panels of kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in cancer-related angiogenesis, could reveal potent anticancer activity. researchgate.net Other potential targets include Casein Kinase 1 (CK1δ/ε) and protein kinase CK2. scispace.comnih.gov

DNA Intercalation and Enzyme Inhibition : Compounds with the benzimidazole structure have been identified as DNA minor groove-binding ligands and inhibitors of enzymes like human topoisomerase I, which are validated anticancer targets. nih.gov

Antimicrobial Targets : Investigating the compound's effect on microbial enzymes like dihydrofolate reductase could uncover potential antibacterial applications. nih.gov

Metabolic Disease Targets : Given that some benzimidazole-2-thiols are potent inhibitors of α-glucosidase, exploring the potential of this compound in the context of metabolic diseases like diabetes is a worthwhile endeavor. nih.gov

The table below outlines potential biological targets for initial screening based on activities observed in analogous compounds.

Target Class Specific Example Target Associated Disease Area Rationale from Related Compounds
Protein Kinases VEGFR-2CancerN-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives are potent VEGFR-2 inhibitors. researchgate.net
Casein Kinase 1 (CK1δ/ε)Cancer, Neurological DisordersThiazole-carboxamide benzimidazoles show high potency and selectivity for CK1δ/ε. nih.gov
DNA-Interacting Enzymes Human Topoisomerase ICancerNovel 1H-benzo[d]imidazoles have been identified as potential anticancer agents targeting this enzyme. nih.govsemanticscholar.org
Microbial Enzymes Dihydrofolate ReductaseInfectious DiseasesN-substituted benzimidazoles exhibit antimicrobial activity, with docking studies predicting this target. nih.gov
Metabolic Enzymes α-GlucosidaseDiabetes5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols are potent inhibitors of this enzyme. nih.gov

Advanced Integrated Computational-Experimental Research Designs

To accelerate the drug discovery process and rationalize experimental findings, future research must integrate computational modeling with laboratory-based experiments. This dual approach can predict biological activity, guide molecular design, and elucidate mechanisms of action before extensive synthesis and testing are undertaken.

Key integrated strategies include:

Molecular Docking : In silico docking studies can predict the binding affinity and orientation of this compound within the active sites of various biological targets (e.g., kinases, topoisomerases). nih.govscispace.comnih.gov This helps prioritize which targets to pursue experimentally.

Density Functional Theory (DFT) Studies : DFT calculations can be used to understand the electronic structure and reactivity of the molecule, which is crucial for mechanistic studies and the design of optimized synthetic pathways. mdpi.comresearchgate.net

ADMET Prediction : Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. nih.gov This early-stage profiling helps identify potential liabilities and guides the design of derivatives with more favorable drug-like properties.

Investigation of Synergistic Effects with Established Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, particularly in oncology and infectious disease, as it can enhance efficacy, overcome resistance, and reduce toxicity. A significant area of future research is to investigate whether this compound can act synergistically with existing drugs.

Based on the potential applications of benzimidazoles, promising combinations to explore include:

With Chemotherapeutic Agents : If the compound shows anticancer activity, its synergistic potential with standard-of-care agents like paclitaxel (B517696) or DNA-damaging drugs should be evaluated. nih.gov

With Antibiotics : For antimicrobial applications, studies combining the compound with antibiotics such as ciprofloxacin (B1669076) or tobramycin (B1681333) could reveal synergistic effects, potentially restoring efficacy against resistant bacterial strains. nih.govacs.org

Pharmacological Profiling in Relevant In Vitro and In Vivo Models

Following promising initial screening and computational analysis, a thorough pharmacological evaluation is essential. This requires a tiered approach using both cell-based (in vitro) and whole-organism (in vivo) models relevant to the identified therapeutic area.

In Vitro Profiling : The compound's efficacy should be determined against a panel of relevant human cell lines. For example, if anticancer activity is pursued, screening against a diverse set of cancer cell lines (e.g., A549 lung cancer, HCC1937 breast cancer, MDA-MB-468 breast cancer) is necessary to determine its spectrum of activity and potency (IC50 values). mdpi.com Subsequent mechanistic studies using techniques like flow cytometry can clarify its effects on the cell cycle and apoptosis. nih.govmdpi.com

In Vivo Evaluation : Promising in vitro results must be validated in appropriate animal models. This would involve studies to assess the compound's efficacy, pharmacokinetics (how the body processes the drug), and preliminary safety profile in a living organism. The choice of model would depend entirely on the therapeutic application identified in earlier research phases.

Q & A

Q. What are the common synthetic routes for 2-cyclopentyl-1H-benzo[d]imidazol-5-amine, and how can reaction conditions be optimized?

The synthesis of 2-substituted benzimidazoles typically involves condensation of 4-amino-1,2-diaminobenzene derivatives with cyclopentanecarboxaldehyde under acidic conditions. Key steps include:

  • Aldehyde selection : Cyclopentyl substituents require steric consideration; cyclopentanecarboxaldehyde is preferred over bulkier aldehydes to avoid incomplete cyclization .
  • Acid catalysis : Use of HCl or acetic acid at reflux (80–100°C) facilitates imine formation and subsequent cyclization .
  • Purification : Crude products are often isolated as hydrochloride salts via precipitation in ethanol/ether mixtures, yielding purities >95% .
    Optimization strategy : Adjust molar ratios (1:1.2 diamine:aldehyde), monitor reaction progress via TLC, and employ high-resolution mass spectrometry (HRMS) for structural confirmation .

Q. How can structural characterization of this compound be performed to resolve ambiguities?

  • NMR analysis :
    • 1H NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm), cyclopentyl multiplet (δ 1.5–2.5 ppm), and amine protons (broad singlet near δ 5.5 ppm) .
    • 13C NMR : Confirm benzimidazole core (C-2 at ~150 ppm) and cyclopentyl carbons (25–35 ppm) .
  • HRMS : Use electrospray ionization (ESI) to verify molecular ion peaks (e.g., [M+H]+ for C13H16N3: calcd 214.1341, found 214.1345) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

  • Density Functional Theory (DFT) :
    • Functional selection : Hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets accurately model benzimidazole π-electron systems and predict frontier molecular orbitals (HOMO/LUMO) .
    • Solvent effects : Include polarizable continuum models (PCM) for aqueous or DMSO environments .
  • Applications : Predict electrophilic/nucleophilic sites for derivatization or binding interactions (e.g., with inflammatory targets like COX-2) .

Q. How can in vitro biological activity assays be designed to evaluate this compound’s anti-inflammatory potential?

  • Molecular docking : Target cyclooxygenase-2 (COX-2) or interleukin receptors using AutoDock Vina. Compare binding energies with known inhibitors (e.g., celecoxib) .
  • Cell-based assays :
    • Use RAW 264.7 macrophages to measure nitric oxide (NO) inhibition (IC50 values).
    • Validate selectivity via cytotoxicity assays (MTT) on non-inflammatory cell lines (e.g., HEK-293) .
  • Data interpretation : Correlate docking scores with experimental IC50 values; discrepancies may indicate off-target effects .

Q. What strategies resolve contradictions in pharmacological data for benzimidazole derivatives?

  • Case study : Conflicting μ-opioid receptor (MOR) agonism reports for nitazene analogs:
    • Methodological audit : Verify assay conditions (e.g., GTPγS binding vs. cAMP inhibition) and receptor subtype specificity .
    • Metabolite screening : Use LC-QQQ-MS to detect active metabolites that may influence in vivo results .
  • Recommendation : Cross-validate findings with orthogonal techniques (e.g., electrophysiology for ion channel targets) .

Q. How does substitution at the 1H-benzo[d]imidazol-5-amine position affect stem cell differentiation?

  • Experimental design :
    • Treat murine embryonic stem cells (mESCs) with 1–10 μM compound and monitor cardiomyocyte differentiation via α-actinin staining .
    • Compare with analogs (e.g., 1-phenyl or 1-pyridinyl derivatives) to assess cyclopentyl’s role in potency .
  • Mechanistic insight : Use RNA-seq to identify upregulated cardiac markers (e.g., GATA4, TNNT2) and pathways (Wnt/β-catenin) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.